6-(5-Isoxazolyl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Description
This compound belongs to the 1,2,4-triazine-3,5(2H,4H)-dione family, characterized by a triazine core substituted with a methyl group at position 4, a 3-(trifluoromethyl)phenyl group at position 2, and a 5-isoxazolyl moiety at position 4. Its molecular formula is C₂₀H₁₃ClF₃N₅O₂ (molecular weight: 447.801 g/mol) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazole ring may contribute to hydrogen bonding or π-π stacking interactions in biological targets .
Propriétés
IUPAC Name |
4-methyl-6-(1,2-oxazol-5-yl)-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O3/c1-20-12(22)11(10-5-6-18-24-10)19-21(13(20)23)9-4-2-3-8(7-9)14(15,16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPNABQNVDBWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-(5-Isoxazolyl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a member of the triazine family, which has garnered attention due to its potential biological activities. This article aims to synthesize the available research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure
- Molecular Formula : C13H10F3N5O2
- Molecular Weight : 323.25 g/mol
- CAS Number : 477859-33-9
Physical Properties
- Boiling Point : Approximately 432.1 °C (predicted)
- Density : 1.55 g/cm³
Research indicates that compounds similar to 6-(5-Isoxazolyl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of the trifluoromethyl group enhances electron-withdrawing properties, potentially increasing the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Similar triazine derivatives have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Cytotoxicity Against Cancer Cells : Some studies have reported that triazine derivatives exhibit cytotoxic effects against various cancer cell lines.
Inhibition of COX and LOX Enzymes
A study evaluated several triazine derivatives for their inhibitory activity against COX-2 and LOX enzymes. The results indicated that compounds with similar structures to our target compound displayed IC50 values ranging from 0.2 μM to 17.5 μM against COX-2, suggesting significant anti-inflammatory potential .
Cytotoxicity Testing
In vitro studies have demonstrated that triazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The cytotoxicity was assessed using MTT assays, revealing IC50 values as low as 10 μM for certain derivatives .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict binding affinities and interactions between the compound and its biological targets. The docking studies suggest strong hydrogen bonding and hydrophobic interactions with key residues in the active sites of COX and LOX enzymes .
Comparative Biological Activity Table
Comparaison Avec Des Composés Similaires
Substituent Variations at Position 6
The 6-position of the triazine-dione core is a critical determinant of pharmacological activity. Key analogues include:
Key Observations :
- The 5-isoxazolyl group in the target compound introduces a heterocyclic structure distinct from phenyl or nitro-furyl substituents. This may enhance selectivity for enzymes like GABA receptors or ion channels, as seen in related anticonvulsant triazines .
- Acetyl or nitro-furyl substituents prioritize metabolic pathways suited for antibacterial or antiparasitic applications, whereas the isoxazole’s polarity may favor CNS penetration .
Impact of Trifluoromethylphenyl vs. Other Aromatic Groups
The 3-(trifluoromethyl)phenyl group at position 2 is a hallmark of the target compound. Comparisons with other aromatic substituents:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
